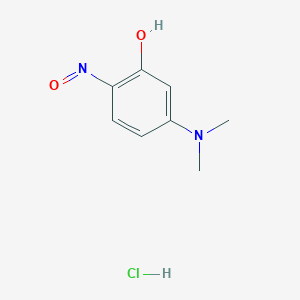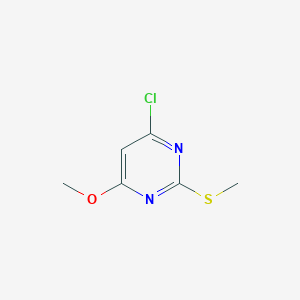![molecular formula C18H54CeN3Si6 B1588490 Tris[N,N-bis(trimethylsilyl)amide]cerium(III) CAS No. 41836-21-9](/img/structure/B1588490.png)
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Vue d'ensemble
Description
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Chemical Reactions Analysis
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate . It is also used for one-electron oxidation to produce tetravalent cerium compounds .Physical And Chemical Properties Analysis
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It has a melting point of 132-140 °C . The IUPAC name is cerium (3+) tris (bis (trimethylsilyl)azanide) and the molecular formula is C18H54CeN3Si6 .Applications De Recherche Scientifique
Synthesis of Amidocerium(IV) Oxides
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is utilized in the synthesis of amidocerium(IV) oxides. These oxides are of interest due to their potential applications in catalysis and materials science. The compound acts as a precursor that, under specific conditions, can be oxidized to form tetravalent cerium compounds. These compounds are studied for their unique electronic properties and their ability to act as catalysts in various chemical reactions .
Development of Sterically Encumbered Ligands
The compound is used to create sterically encumbered N-heterocyclic carbene ligands. These ligands are significant in the field of organometallic chemistry, where they can stabilize unusual oxidation states and facilitate unique reactivity patterns in metal complexes. The bulky nature of these ligands allows for the isolation and study of reactive intermediates that would otherwise be too unstable .
Electroluminescent Properties in Lanthanide Complexes
Researchers employ Tris[N,N-bis(trimethylsilyl)amide]cerium(III) in the formation of lanthanide imidodiphosphinate complexes that exhibit electroluminescent properties. These properties are crucial for the development of new materials for light-emitting diodes (LEDs) and other display technologies. The lanthanide complexes can emit light in a variety of colors, which is essential for multi-color displays and lighting applications .
Oxazoline-Phenoxide Hybrid Chelate Complexes
This compound is also a reactant in the synthesis of lanthanide complexes with an oxazoline-phenoxide hybrid chelate. These complexes have potential applications in asymmetric catalysis, where they can induce chirality in chemical reactions. This is particularly valuable in the pharmaceutical industry for the production of enantiomerically pure drugs .
One-Electron Oxidation Reactions
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is involved in one-electron oxidation reactions to produce tetravalent cerium compounds. These reactions are fundamental in the study of redox chemistry and the behavior of cerium in various oxidation states. Understanding these processes is important for the design of redox-active materials and catalysts .
Addition-Elimination Reactions Across Metal-Carbon Bonds
The compound is used to study addition-elimination reactions across the metal-carbon bond of metal N-heterocyclic carbenes. These reactions are significant for understanding the mechanisms of bond formation and cleavage in organometallic chemistry. Insights gained from these studies can lead to the development of new methods for bond activation and the synthesis of complex molecules .
Safety and Hazards
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is considered hazardous. It is a flammable solid and in contact with water, it releases flammable gases . It causes severe skin burns and eye damage . It also causes serious eye damage and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III), also known as 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine cerium(III) salt, is primarily used as a reactant in the synthesis of various compounds . Its primary targets are the molecules it reacts with, which include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Mode of Action
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) interacts with its targets through chemical reactions. It is used in one-electron oxidation to produce tetravalent cerium compounds and in addition-elimination reactions across the M-C bond of metal N-heterocyclic carbenes .
Biochemical Pathways
The biochemical pathways affected by Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are those involved in the synthesis of the aforementioned compounds. The downstream effects of these pathways can lead to the production of compounds with electroluminescent properties, among other things .
Result of Action
The molecular and cellular effects of Tris[N,N-bis(trimethylsilyl)amide]cerium(III)'s action are the formation of the new compounds it is used to synthesize. These can include amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;cerium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZDYUESIKMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54CeN3Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) | |
CAS RN |
41836-21-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]cerium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)


![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)



